molecular formula C8H7BrO2 B1338797 1-(2-Bromo-4-hydroxyphenyl)ethanone CAS No. 61791-99-9

1-(2-Bromo-4-hydroxyphenyl)ethanone

Cat. No.: B1338797
CAS No.: 61791-99-9
M. Wt: 215.04 g/mol
InChI Key: UHZMXDQVZPWRQD-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-(2-Bromo-4-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures .

Future Directions

The future directions of research involving “1-(2-Bromo-4-hydroxyphenyl)ethanone” could include further exploration of its potential biological activities, such as its inhibitory effects on PTPs . Additionally, its utility in organic synthesis could be further explored .

Mechanism of Action

Target of Action

The primary targets of 1-(2-Bromo-4-hydroxyphenyl)ethanone are Protein Tyrosine Phosphatases (PTPs) . Specifically, it inhibits SHP-1 (ΔSH2) and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound interacts with its targets by binding to the active sites of the PTPs, thereby inhibiting their activity . This inhibition results in an increase in phosphorylation levels of proteins, altering cellular signaling pathways .

Biochemical Pathways

The inhibition of PTPs affects various biochemical pathways. For instance, the inhibition of PTP1B can enhance insulin signaling, making this compound potentially useful in the treatment of type 2 diabetes . Similarly, the inhibition of SHP-1 can affect cell proliferation and apoptosis .

Pharmacokinetics

Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the altered phosphorylation state of proteins. This can lead to changes in cell signaling, gene expression, and cellular function . The specific effects can vary depending on the cell type and the specific PTPs that are inhibited .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .

Biochemical Analysis

Biochemical Properties

1-(2-Bromo-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as SHP-1 and PTP1B, exhibiting inhibitory effects with Ki values of 43 μM and 42 μM, respectively . These interactions are crucial as they can modulate signaling pathways involved in various cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory action on protein tyrosine phosphatases can lead to alterations in phosphorylation states of key signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with protein tyrosine phosphatases. By inhibiting these enzymes, it prevents the dephosphorylation of tyrosine residues on target proteins, leading to sustained activation or inactivation of signaling pathways. This inhibition can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating signaling pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. The compound’s role as an inhibitor of protein tyrosine phosphatases suggests its involvement in pathways regulating cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function can be influenced by its precise localization within the cell .

Preparation Methods

1-(2-Bromo-4-hydroxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 4-hydroxyacetophenone. The process typically involves dissolving 4-hydroxyacetophenone in chloroform and adding bromine in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. .

Comparison with Similar Compounds

1-(2-Bromo-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-bromo-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZMXDQVZPWRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057573
Record name 1-(2-Bromo-4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61791-99-9
Record name 1-(2-Bromo-4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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